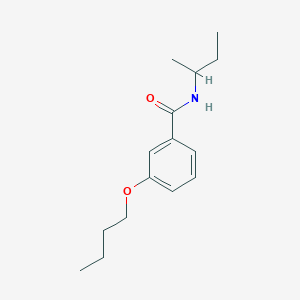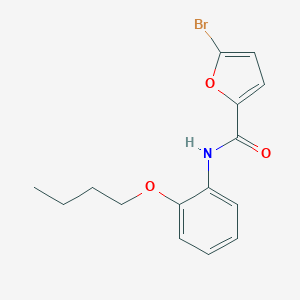![molecular formula C20H23N3O2 B267230 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B267230.png)
2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor found in the central nervous system. The compound has been synthesized using various methods and has shown promising results in various scientific research applications.
Mecanismo De Acción
2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide acts as a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is predominantly expressed in the brain. The compound binds to the receptor and blocks the action of serotonin, which is the natural ligand for the receptor. This leads to a decrease in the activity of the receptor and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide have been studied extensively. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce the symptoms of schizophrenia and depression. Additionally, the compound has been shown to have a neuroprotective effect and can prevent neuronal damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide in lab experiments is its selectivity for the 5-HT6 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other serotonin receptors. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine the optimal dosage and route of administration for the compound. Another area of interest is its potential as a treatment for schizophrenia and depression. Future studies should focus on the long-term effects of the compound and its potential side effects. Finally, there is a need for research on the mechanism of action of the compound and its downstream signaling pathways. This will provide a better understanding of how the compound works and may lead to the development of more effective drugs targeting the 5-HT6 receptor.
Métodos De Síntesis
The synthesis of 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been achieved through various methods. One of the commonly used methods is the reaction of 2-methylbenzoic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product, which is then reacted with 3-(tert-butoxycarbonyl)aniline to form the final product.
Aplicaciones Científicas De Investigación
The 5-HT6 receptor has been implicated in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Therefore, 2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been studied extensively as a potential therapeutic agent for these disorders. Studies have shown that the compound can improve cognitive function and memory in animal models of Alzheimer's disease and can also reduce the symptoms of schizophrenia and depression.
Propiedades
Nombre del producto |
2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide |
|---|---|
Fórmula molecular |
C20H23N3O2 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-methyl-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H23N3O2/c1-15-6-3-4-9-18(15)19(24)21-17-8-5-7-16(14-17)20(25)23-12-10-22(2)11-13-23/h3-9,14H,10-13H2,1-2H3,(H,21,24) |
Clave InChI |
FSESWGMPYKTWEI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)C |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(benzyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B267148.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B267149.png)
![2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267151.png)
![N-[3-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B267154.png)


![N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)

![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)


![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)
